

# Spectroscopic Comparison of 4-Morpholinobenzaldehyde Derivatives: A Guide for Researchers

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## Compound of Interest

Compound Name: 6-Morpholinonicotinaldehyde

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A detailed analysis of the spectroscopic properties of 4-morpholinobenzaldehyde and its derivatives, providing key data for researchers in drug discovery and materials science. This guide offers a comparative look at their UV-Vis absorption, fluorescence, and NMR characteristics, supported by detailed experimental protocols and a visualization of a key biological pathway.

The study of **6-Morpholinonicotinaldehyde** and its derivatives is an emerging field. However, due to a scarcity of published spectroscopic data on this specific scaffold, this guide focuses on the closely related and well-characterized class of 4-morpholinobenzaldehyde derivatives. The core structure, featuring a morpholine donor group and a benzaldehyde acceptor group, provides a valuable model for understanding the structure-property relationships in donor- $\pi$ -acceptor systems. These compounds are of significant interest due to their potential applications as fluorescent probes and bioactive molecules.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-morpholinobenzaldehyde and a representative nitro-substituted derivative. The introduction of an electron-withdrawing nitro group significantly alters the electronic and, consequently, the spectroscopic properties of the molecule.

## UV-Vis Absorption and Fluorescence Data

Compound	Solvent	$\lambda_{abs}$ (nm)	Molar Absorptivity ( $\epsilon$ ) ( $M^{-1}cm^{-1}$ )	$\lambda_{em}$ (nm)	Quantum Yield ( $\Phi$ )	Stokes Shift (nm)
4-Morpholinobenzaldehyde	Dichloromethane	325	28,800	415	0.01	90
4-Morpholino-3-nitrobenzaldehyde	Dichloromethane	350	12,000	530	0.02	180

## $^1H$ and $^{13}C$ NMR Spectroscopic Data

### 4-Morpholinobenzaldehyde

Type	Solvent	Chemical Shift ( $\delta$ , ppm)
$^1H$ NMR	$CDCl_3$	9.81 (s, 1H, -CHO), 7.75 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 3.87 (t, 4H, -CH <sub>2</sub> -O-), 3.32 (t, 4H, -CH <sub>2</sub> -N-)
$^{13}C$ NMR	$CDCl_3$	190.5, 155.0, 132.2, 126.8, 113.8, 66.5, 47.3

### 4-Morpholino-3-nitrobenzaldehyde

Type	Solvent	Chemical Shift ( $\delta$ , ppm)
$^1\text{H}$ NMR	DMSO- $d_6$	9.95 (s, 1H, -CHO), 8.24 (d, 1H, Ar-H), 7.97 (dd, 1H, Ar-H), 7.29 (d, 1H, Ar-H), 3.66 (t, 4H, -CH <sub>2</sub> -O-), 3.04 (t, 4H, -CH <sub>2</sub> -N-) [1]
$^{13}\text{C}$ NMR	DMSO- $d_6$	189.2, 147.3, 140.8, 132.6, 125.6, 125.5, 120.8, 66.4, 51.2[1]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

Fluorescence emission spectra were obtained using a Horiba Fluoromax-4 spectrofluorometer.

- **Sample Preparation:** Stock solutions of the compounds were prepared in spectroscopic grade dichloromethane at a concentration of 1 mM. For analysis, these were diluted to a final concentration of 10  $\mu\text{M}$ .
- **UV-Vis Measurement:** Absorption spectra were recorded in a 1 cm path length quartz cuvette from 200 to 800 nm. The solvent was used as a baseline correction.
- **Fluorescence Measurement:** Emission spectra were recorded in the same cuvette. The excitation wavelength was set to the absorption maximum ( $\lambda_{\text{abs}}$ ) of each compound. The emission was scanned from the excitation wavelength +10 nm to 800 nm.
- **Quantum Yield Determination:** Fluorescence quantum yields ( $\Phi$ ) were determined using quinine sulfate in 0.1 M  $\text{H}_2\text{SO}_4$  ( $\Phi = 0.54$ ) as a reference standard. The quantum yield was calculated using the following equation:  $\Phi_{\text{sample}} = \Phi_{\text{ref}} \times (I_{\text{sample}} / I_{\text{ref}}) \times (A_{\text{ref}} / A_{\text{sample}}) \times (\eta_{\text{sample}}^2 / \eta_{\text{ref}}^2)$  where  $I$  is the integrated fluorescence

intensity,  $A$  is the absorbance at the excitation wavelength, and  $n$  is the refractive index of the solvent.

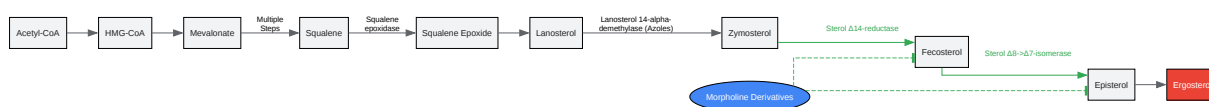
## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- **$^1\text{H}$  NMR Spectroscopy:** The spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **$^{13}\text{C}$  NMR Spectroscopy:** The spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent residual peak ( $\text{CDCl}_3$ : 77.16 ppm;  $\text{DMSO-d}_6$ : 39.52 ppm).

## Visualization of Biological Pathway

Morpholine-containing compounds are known for their antifungal activity, which often involves the inhibition of ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. The diagram below illustrates the ergosterol biosynthesis pathway, highlighting the key enzymes inhibited by morpholine derivatives.<sup>[1]</sup>



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Caption: Ergosterol biosynthesis pathway and points of inhibition by morpholine derivatives.

This guide provides a foundational set of spectroscopic data and relevant biological context for 4-morpholinobenzaldehyde derivatives. It is intended to serve as a valuable resource for

researchers, facilitating further exploration and application of this versatile class of compounds.

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## References

- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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